molecular formula C15H27N5O7 B14226078 Glycyl-L-seryl-L-valyl-L-glutamine CAS No. 574749-83-0

Glycyl-L-seryl-L-valyl-L-glutamine

Cat. No.: B14226078
CAS No.: 574749-83-0
M. Wt: 389.40 g/mol
InChI Key: RWSPIFUZAWLCNC-AUTRQRHGSA-N
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Description

Glycyl-L-seryl-L-valyl-L-glutamine is a tetrapeptide composed of four amino acids: glycine, serine, valine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-seryl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-valyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds, although these are less common.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can introduce new functional groups to the peptide chain.

Scientific Research Applications

Glycyl-L-seryl-L-valyl-L-glutamine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based therapies.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-seryl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, protein synthesis, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: Another peptide with similar amino acid composition but different sequence and properties.

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: A related peptide with a different sequence, used in similar research applications.

Uniqueness

Glycyl-L-seryl-L-valyl-L-glutamine is unique due to its specific sequence and the presence of glutamine, which imparts distinct biochemical properties

Properties

CAS No.

574749-83-0

Molecular Formula

C15H27N5O7

Molecular Weight

389.40 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H27N5O7/c1-7(2)12(20-13(24)9(6-21)18-11(23)5-16)14(25)19-8(15(26)27)3-4-10(17)22/h7-9,12,21H,3-6,16H2,1-2H3,(H2,17,22)(H,18,23)(H,19,25)(H,20,24)(H,26,27)/t8-,9-,12-/m0/s1

InChI Key

RWSPIFUZAWLCNC-AUTRQRHGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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